
2-Amino-3-(1,2,5-thiadiazol-3-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(1,2,5-thiadiazol-3-YL)propanoic acid is a heterocyclic compound featuring a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1,2,5-thiadiazol-3-YL)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of a suitable amino acid derivative with thiadiazole-forming reagents
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the thiadiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the amino group or the thiadiazole ring, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the thiadiazole ring. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or reduced thiadiazole derivatives.
Applications De Recherche Scientifique
2-Amino-3-(1,2,5-thiadiazol-3-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(1,2,5-thiadiazol-3-YL)propanoic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular processes.
Comparaison Avec Des Composés Similaires
- 2-Amino-3-(1,2,4-thiadiazol-5-YL)propanoic acid
- 2-Amino-3-(1,3,4-thiadiazol-2-YL)propanoic acid
Comparison: Compared to its analogs, 2-Amino-3-(1,2,5-thiadiazol-3-YL)propanoic acid is unique due to the specific positioning of the nitrogen and sulfur atoms in the thiadiazole ring. This configuration can influence its reactivity and interaction with biological targets, making it a distinct compound with potentially unique applications .
Propriétés
Formule moléculaire |
C5H7N3O2S |
|---|---|
Poids moléculaire |
173.20 g/mol |
Nom IUPAC |
2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid |
InChI |
InChI=1S/C5H7N3O2S/c6-4(5(9)10)1-3-2-7-11-8-3/h2,4H,1,6H2,(H,9,10) |
Clé InChI |
ZMPDFMGFOFLPIX-UHFFFAOYSA-N |
SMILES canonique |
C1=NSN=C1CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081301.png)
![1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid](/img/structure/B13081303.png)
![6-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13081308.png)
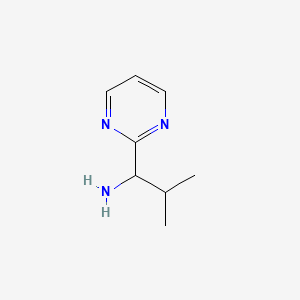
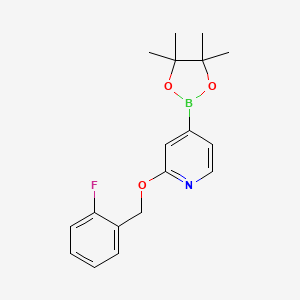
![5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081324.png)
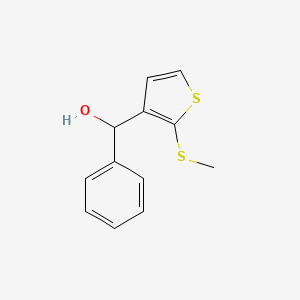
![2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)
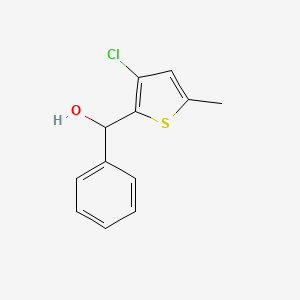


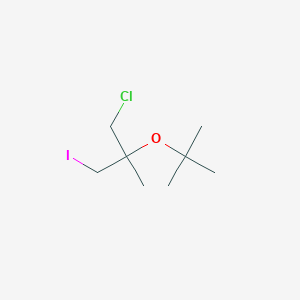
![1-[(6-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B13081352.png)

